3-Bromo-2-methoxy-5-methylpyrazine
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Overview
Description
3-Bromo-2-methoxy-5-methylpyrazine: is a heterocyclic aromatic compound with the molecular formula C6H7BrN2O It is characterized by a pyrazine ring substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylpyrazine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-methylpyrazine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxy-5-methylpyrazine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyrazine ring can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through various mechanisms, including inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-5-methoxy-3-methylpyrazine
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Methoxy-3-methylpyrazine
Comparison: Compared to similar compounds, 3-Bromo-2-methoxy-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
3-Bromo-2-methoxy-5-methylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula : C6H6BrN2O
Molecular Weight : Approximately 202.04 g/mol
The compound features a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyrazine ring, which influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis (Gram-positive) | 32 µg/mL |
Escherichia coli (Gram-negative) | 64 µg/mL |
Pichia pastoris (Yeast) | 16 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those from breast and lung cancers.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 ± 0.5 | Induces apoptosis |
A549 (Lung Cancer) | 20.3 ± 1.2 | Cell cycle arrest |
HepG2 (Liver Cancer) | 18.7 ± 0.8 | Inhibits proliferation |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer therapeutic.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation : Evidence indicates that it may disrupt the cell cycle in cancerous cells, contributing to its anticancer effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several pyrazine derivatives, including this compound. The results showed that this compound had one of the lowest MIC values against Gram-positive bacteria compared to other tested derivatives, indicating superior efficacy.
Anticancer Potential Assessment
In another study focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations . This study underscores the potential for developing this compound into a therapeutic agent for breast cancer.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-methylpyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3 |
InChI Key |
IKOWNGAIRHYCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)OC |
Origin of Product |
United States |
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